

n,n'-Dimethylbutanediamide molecular structure

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Compound of Interest

Compound Name: *n,n'-Dimethylbutanediamide*

CAS No.: *16873-50-0*

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An In-Depth Technical Guide to the Molecular Structure and Properties of **N,N'-Dimethylbutanediamide**

Abstract

This technical guide provides a comprehensive examination of **N,N'-Dimethylbutanediamide** (also known as N,N'-dimethylsuccinamide), a diamide derivative of butanedioic acid. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the molecule's core structural features, physicochemical properties, and spectroscopic signature. We present a detailed analysis of its molecular identity, a proposed synthetic pathway grounded in established organic chemistry principles, and a predictive interpretation of its spectroscopic characteristics. While direct applications in drug development are not extensively documented, this guide explores the potential of **N,N'-Dimethylbutanediamide** as a chemical scaffold and building block, drawing parallels with structurally related compounds of known biological significance. The content is underpinned by authoritative references to ensure scientific accuracy and provides practical, field-proven insights into its characterization and handling.

Molecular Identity and Core Structure

The precise identification and structural understanding of a molecule are foundational to any research or development endeavor. **N,N'-Dimethylbutanediamide** is a symmetrical molecule featuring a four-carbon aliphatic chain with amide functional groups at both termini, each N-substituted with a single methyl group.

Nomenclature and Identifiers

Correctly identifying a chemical entity requires a standardized set of nomenclature and database identifiers. The key identifiers for **N,N'-Dimethylbutanediamide** are summarized below.

Identifier	Value	Source
IUPAC Name	N,N'-dimethylbutanediamide	[1][2]
Synonym	N,N'-dimethylsuccinamide	[1][3]
CAS Number	16873-50-0	[1][3]
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	[1][3]
Molecular Weight	144.17 g/mol	[1][3]
Canonical SMILES	CNC(=O)CCC(=O)NC	[3]
InChI Key	ZLBXNYLVDYFZAV- UHFFFAOYSA-N	[1][3]

Fundamental Structure

The structure consists of a central butanediamide backbone. Unlike its isomer N,N-dimethylbutanamide, where two methyl groups are on the same nitrogen atom[4], the N,N' designation signifies that one methyl group is attached to each of the two nitrogen atoms of the butanediamide core. This distinction is critical as it confers C₂ symmetry to the molecule and establishes both amide groups as secondary amides. The presence of N-H protons allows for hydrogen bonding, a key determinant of its physical properties.

Molecular structure of N,N'-Dimethylbutanediamide.

3D Conformational Analysis

The molecule's flexibility is dominated by the rotation around the three single bonds of the central butane chain (C1-C2, C2-C3, C3-C4). This allows for numerous conformations, from a fully extended (anti) arrangement to more compact (gauche) forms. The planarity of the two amide groups influences the overall shape. Inter- and intramolecular hydrogen bonding between the N-H proton (donor) of one amide and the carbonyl oxygen (acceptor) of the other can further stabilize specific conformations, influencing its crystal packing and solution-state behavior.

Physicochemical Properties

The macroscopic properties of a compound are a direct consequence of its molecular structure. The presence of two secondary amide groups capable of hydrogen bonding significantly influences the physicochemical characteristics of **N,N'-Dimethylbutanediamide**.

Property	Value	Unit	Source/Method
Molecular Weight	144.1717	g/mol	IUPAC
Melting Point (Tfus)	362.56	K (89.41 °C)	Joback Calculated Property[3]
Melting Point (Experimental)	171	°C	Coblentz Society[1]
Boiling Point (Tboil)	544.76	K (271.61 °C)	Joback Calculated Property[3]
logPoct/wat (Octanol/Water)	-0.741	Crippen Calculated Property[3]	
Water Solubility (log10WS)	-0.26	mol/L	Crippen Calculated Property[3]

Expertise & Causality: A notable discrepancy exists between the calculated melting point of 89.41 °C and an experimental value of 171 °C noted in spectral data.[1][3] Such differences are common and can arise from the limitations of predictive models versus real-world factors. The significantly higher experimental value is mechanistically plausible and strongly suggests robust intermolecular hydrogen bonding in the solid state. The two N-H donors and two C=O acceptors per molecule can form an extensive network, requiring substantial thermal energy to

disrupt the crystal lattice, a phenomenon typical for small, symmetrical diamides. The negative logP value indicates that the compound is hydrophilic and preferentially partitions into aqueous phases over octanol.[3]

Synthesis and Characterization

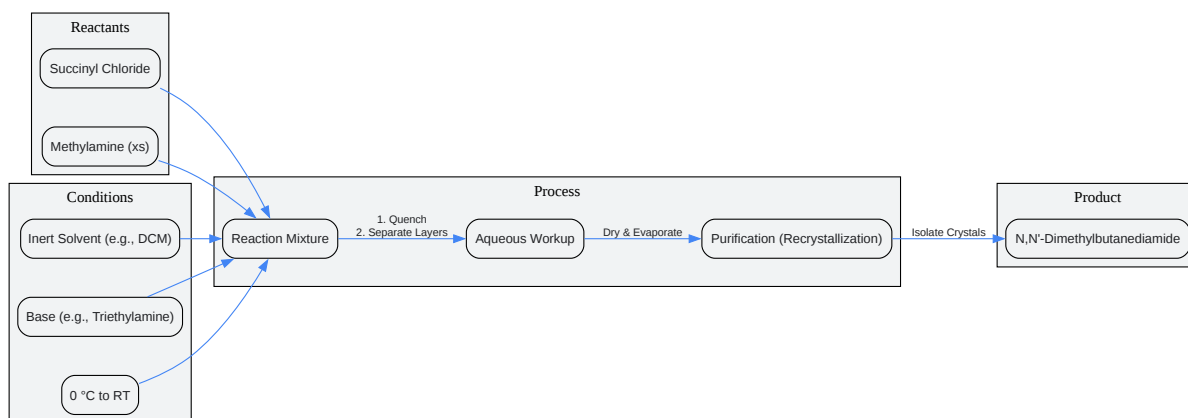
While specific literature on the synthesis of **N,N'-Dimethylbutanediamide** is sparse, a robust synthetic route can be designed based on fundamental principles of amide bond formation. Spectroscopic analysis is then essential for structural verification.

Proposed Synthetic Pathway

The most direct and industrially scalable method for synthesizing **N,N'-Dimethylbutanediamide** is the reaction of a succinic acid derivative with methylamine. Using succinyl chloride, an acyl chloride, provides a highly reactive electrophile for efficient double acylation of the methylamine nucleophile.

Reaction: Succinyl Chloride + Methylamine → **N,N'-Dimethylbutanediamide** + Hydrochloric Acid

Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of methylamine attacks one of the electrophilic carbonyl carbons of succinyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. The process is repeated at the other end of the molecule. A non-nucleophilic base (e.g., triethylamine or pyridine) is required to neutralize the HCl byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic.



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*Proposed workflow for the synthesis of **N,N'-Dimethylbutanediamide**.*

Experimental Protocol (Self-Validating System):

- **Reaction Setup:** To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add succinyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
- **Amine Addition:** Prepare a solution of methylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred succinyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to validate the consumption of the starting material.
- **Workup:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification & Validation:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The purity of the final product can be validated by its sharp melting point and spectroscopic characterization.

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecular structure, allowing for unambiguous identification.^[5]

Technique	Predicted/Observed Features
¹ H NMR	δ ~7.0-8.0 ppm (broad singlet, 2H, N-H); δ ~2.7-2.8 ppm (doublet, 6H, N-CH ₃); δ ~2.4-2.6 ppm (singlet, 4H, -CH ₂ -CH ₂ -). The N-H signal may be broad and its chemical shift is solvent-dependent. The N-CH ₃ signal is a doublet due to coupling with the N-H proton. The two methylene groups are chemically equivalent and appear as a singlet.
¹³ C NMR	δ ~172-175 ppm (C=O); δ ~30-35 ppm (-CH ₂ -); δ ~25-30 ppm (N-CH ₃). Three distinct signals are expected due to the molecule's symmetry.
IR	~3300 cm ⁻¹ (N-H stretch, strong); ~2950 cm ⁻¹ (C-H stretch); ~1640 cm ⁻¹ (C=O stretch, Amide I, strong); ~1550 cm ⁻¹ (N-H bend, Amide II, strong). These values are consistent with the spectrum available from the NIST database.[1]
Mass Spec (EI)	m/z 144 (Molecular Ion, M ⁺); m/z 87 ([M - CONHCH ₃] ⁺); m/z 72 ([CH ₃ NHCOCH ₂] ⁺); m/z 58 ([CH ₂ CONHCH ₃] ⁺). Fragmentation would likely occur via cleavage of the amide bonds and the C-C bond of the succinyl backbone.

Context in Research and Development

Current Landscape

A review of publicly available scientific literature indicates that **N,N'-Dimethylbutanediamide** is not extensively studied as a primary active pharmaceutical ingredient. Its utility appears to be more as a foundational chemical structure. Related N,N-dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are widely used as polar aprotic solvents and versatile reagents in organic synthesis.[6] Notably, DMA, often considered an inactive excipient, has been shown to possess bioactivity as a bromodomain ligand with potential anti-osteoporotic effects, highlighting the need to reconsider the bio-inertness of simple amides.[7]

Potential as a Chemical Scaffold

The structure of **N,N'-Dimethylbutanediamide** presents several features that are attractive for drug design and development:

- **Flexible Linker:** The four-carbon chain provides a flexible spacer that can be used to connect two pharmacophores at a specific distance and orientation.
- **Hydrogen Bonding Moieties:** The secondary amide groups are excellent hydrogen bond donors and acceptors, enabling the molecule to anchor within the binding pockets of proteins or other biological targets.
- **Scaffold for Derivatization:** The N-H protons can be substituted, and the central alkyl chain can be modified to create a library of analogues for structure-activity relationship (SAR) studies. For instance, derivatives of N-hydroxybutanamide, which share the butanediamide core, have been synthesized and shown to inhibit matrix metalloproteinases (MMPs), demonstrating antitumor and antimetastatic effects.[8]
- **Fragment-Based Discovery:** As a small, water-soluble molecule with defined chemical features, it could serve as a starting point or fragment in fragment-based drug discovery campaigns to identify initial, low-affinity binders to a protein target.

Safety and Handling

Trustworthiness: Specific toxicological data for **N,N'-Dimethylbutanediamide** is not readily available in public databases. Therefore, it must be handled with the standard precautions for a chemical of unknown toxicity.

- **General Handling:** Use in a well-ventilated area, preferably within a chemical fume hood.[9]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
- **Exposure Routes:** Avoid inhalation, ingestion, and contact with skin and eyes.[9]
- **First Aid:** In case of contact, flush the affected area with copious amounts of water and seek medical attention.[11]

- SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use. The SDS for a structurally related compound like N,N-Dimethylbutyramide indicates that similar amides may pose health risks upon exposure.[\[12\]](#)

Conclusion

N,N'-Dimethylbutanediamide is a symmetrical, hydrophilic diamide with a well-defined molecular structure characterized by a flexible aliphatic core and robust hydrogen bonding capabilities. While its direct role in drug development is currently underexplored, its structural motifs are present in biologically active molecules. The synthetic accessibility and potential for derivatization make it an intriguing scaffold for medicinal chemistry. The predictive spectroscopic data and proposed synthesis protocol provided in this guide offer a foundational resource for researchers aiming to synthesize, identify, and explore the potential of this versatile chemical entity.

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